JTE 907 is a selective ligand for the cannabinoid type 2 receptor, known for its role in modulating various physiological processes, particularly in the context of inflammation and insulin secretion. This compound has garnered attention for its potential therapeutic applications in metabolic disorders and inflammatory diseases. JTE 907 acts primarily as an inverse agonist at the cannabinoid type 2 receptor, influencing pathways associated with insulin secretion and cellular apoptosis.
JTE 907 was synthesized as part of a series of compounds aimed at exploring the pharmacological properties of cannabinoid receptors. Its classification falls under cannabinoid receptor ligands, specifically targeting the cannabinoid type 2 receptor. The compound is noted for its selectivity, exhibiting minimal activity towards the cannabinoid type 1 receptor, which distinguishes it from other cannabinoids that may affect both receptors.
The synthesis of JTE 907 involves several key steps:
The analytical methods used to confirm the structure include:
The molecular structure of JTE 907 is characterized by a complex arrangement involving multiple rings and functional groups that confer its biological activity. Key features include:
Data from spectroscopic analyses reveal distinct chemical shifts corresponding to different protons in the molecule, confirming its structural integrity. For instance, characteristic peaks in NMR spectra indicate various hydrogen environments within the molecule, supporting its proposed structure .
JTE 907 participates in various biochemical interactions primarily through its binding to the cannabinoid type 2 receptor. Notably:
In vitro studies have shown that JTE 907 can significantly influence cellular responses by altering calcium ion influx and cyclic adenosine monophosphate levels in pancreatic islets, which are critical for insulin release .
The mechanism by which JTE 907 exerts its effects involves several steps:
Experimental data indicate that JTE 907 promotes insulin secretion from human islets while also protecting against cytokine-induced apoptosis, demonstrating its dual role in metabolic regulation .
JTE 907 exhibits specific physical properties that are crucial for its function:
Chemical properties include its ability to selectively interact with cannabinoid receptors without significant off-target effects, which is advantageous for therapeutic use .
JTE 907 has potential applications in several areas:
JTE 907 (N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide) is a selective inverse agonist of the cannabinoid CB2 receptor. It exhibits negligible affinity for the CB1 receptor, which underpins its lack of psychotropic effects. This selectivity arises from its distinct chemical structure, particularly the 2-oxoquinoline core and pentyloxy side chain, which preferentially engages the CB2 receptor’s orthosteric pocket. Unlike classical cannabinoids (e.g., Δ9-THC), JTE 907 stabilizes an inactive conformation of CB2, suppressing basal G-protein activity [1] [7] [8].
JTE 907’s affinity for CB2 receptors varies significantly across species, as determined by competitive displacement assays using radiolabeled ligands like [³H]CP-55,940:
Table 1: JTE 907 Binding Affinity (Ki) for CB2 Receptors
Species | Ki (nM) | Tissue/Cell Model |
---|---|---|
Rat | 0.38 | Splenocytes |
Mouse | 1.55 | Recombinant CB2-CHO cells |
Human | 35.9 | Recombinant CB2-CHO cells |
This gradient (rat > mouse > human) reflects species-dependent divergence in CB2 receptor sequence homology. Rat and human CB2 share ~80% amino acid identity, with critical differences in transmembrane domains influencing ligand docking [1] [2] [4].
The selectivity of JTE 907 for CB2 over CB1 (>1,000-fold) is attributed to:
As an inverse agonist, JTE 907 increases intracellular cAMP levels by suppressing constitutive CB2 receptor activity. In CHO cells expressing human CB2:
The effect was concentration-dependent and blocked by the neutral CB2 antagonist SR144528, confirming CB2-specific inverse agonism. Similar results were replicated in mouse splenocytes and human immune cell lines, though with potency mirroring species-specific affinity differences [2] [4].
JTE 907’s inverse activity fundamentally diverges from CB2 agonists in both in vitro signaling and immune modulation:
Table 2: Functional Comparison of JTE 907 vs. CB2 Agonists
Parameter | JTE 907 (Inverse Agonist) | CB2 Agonists (e.g., CP55,940) |
---|---|---|
cAMP Production | ↑↑ (Enhances forskolin-stimulated cAMP) | ↓↓ (Inhibits cAMP) |
[³⁵S]GTPγS Binding | ↓ (Suppresses basal G-protein activity) | ↑ (Stimulates G-protein activity) |
Cytokine Response | Inhibits chemotaxis and pro-inflammatory cytokine release | Variable (often anti-inflammatory) |
In [³⁵S]GTPγS binding assays using human spleen membranes, JTE 907 (100 nM) reduced basal GTPγS binding by 30%, indicative of constitutive CB2 activation. Conversely, the agonist CP55,940 increased binding by 90%. This inverse efficacy was consistent across rat, mouse, and human tissues natively expressing CB2 receptors [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7